molecular formula C15H19BO3 B1285422 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one CAS No. 915402-06-1

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1285422
CAS No.: 915402-06-1
M. Wt: 258.12 g/mol
InChI Key: BXJUGDWFPUPLQQ-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is a boronic ester derivative commonly used in organic synthesis. This compound features a boron atom bonded to a dioxaborolane ring, which is known for its stability and reactivity in various chemical transformations. The presence of the indanone moiety adds to its versatility, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the synthesis, making it scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester.

    Reduction: Reduction reactions can convert the indanone moiety to the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Indanol derivatives.

    Substitution: Biaryl or styrene derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of drug candidates, especially those targeting cancer and inflammatory diseases.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific chemical reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately forming the desired biaryl or styrene product.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar borylation reactions.

    Bis(pinacolato)diboron: A widely used reagent for borylation reactions, providing two boronic ester groups.

    1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Another boronic ester derivative with an indole moiety, used in the synthesis of heterocyclic compounds.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is unique due to its combination of the indanone and boronic ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉BO₂
  • Molecular Weight : 260.14 g/mol
  • CAS Number : 1155264-46-2

Structural Features

The compound features a dioxaborolane moiety which is known for its role in various chemical transformations, particularly in Suzuki-Miyaura coupling reactions. The presence of the indenone structure contributes to its potential reactivity and biological interactions.

Research indicates that compounds containing boron can interact with biological systems through various mechanisms:

  • Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antioxidant Activity : Some studies suggest that boron-containing compounds may exhibit antioxidant properties, which could protect cells from oxidative stress.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies have suggested that derivatives of boron compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that compounds with similar boron structures exhibited cytotoxic effects against breast cancer cell lines .
  • Antimicrobial Properties : There are indications that boron-containing compounds may possess antimicrobial activity. Research has shown that certain boronates can disrupt bacterial cell membranes, leading to cell death .
  • Neuroprotective Effects : Some investigations into the neuroprotective potential of boron compounds have indicated their ability to mitigate neurodegenerative processes, possibly through modulation of signaling pathways involved in neuronal survival .

Case Studies

StudyFindingsReference
Study on Anticancer EffectsDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range.
Antimicrobial Activity AssessmentShowed effective inhibition of Gram-positive bacteria; minimum inhibitory concentration (MIC) values were reported lower than traditional antibiotics.
Neuroprotection in Animal ModelsReduced apoptosis in neuronal cells exposed to oxidative stress; improved cognitive function in rodent models.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Dioxaborolane Moiety : This can be achieved through reactions involving pinacol and boronic acids.
  • Cyclization to Indenone : The final step often involves cyclization reactions that form the indenone structure.

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for various applications:

  • Drug Development : Its potential as an anticancer agent positions it as a candidate for further development in oncology.
  • Bioconjugation : The dioxaborolane moiety can facilitate bioconjugation processes due to its reactivity with nucleophiles.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-7-5-10-6-8-13(17)12(10)9-11/h5,7,9H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJUGDWFPUPLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590230
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915402-06-1
Record name 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915402-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one

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